Cas no 1804847-94-6 (2-Bromo-5-iodo-4-(trifluoromethyl)aniline)

2-Bromo-5-iodo-4-(trifluoromethyl)aniline 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-5-iodo-4-(trifluoromethyl)aniline
-
- インチ: 1S/C7H4BrF3IN/c8-4-1-3(7(9,10)11)5(12)2-6(4)13/h1-2H,13H2
- InChIKey: KKIDNICLSSFNHH-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C(=CC=1C(F)(F)F)Br)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 187
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 3.5
2-Bromo-5-iodo-4-(trifluoromethyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013020596-250mg |
2-Bromo-5-iodo-4-(trifluoromethyl)aniline |
1804847-94-6 | 97% | 250mg |
470.40 USD | 2021-06-24 | |
Alichem | A013020596-1g |
2-Bromo-5-iodo-4-(trifluoromethyl)aniline |
1804847-94-6 | 97% | 1g |
1,504.90 USD | 2021-06-24 | |
Alichem | A013020596-500mg |
2-Bromo-5-iodo-4-(trifluoromethyl)aniline |
1804847-94-6 | 97% | 500mg |
823.15 USD | 2021-06-24 |
2-Bromo-5-iodo-4-(trifluoromethyl)aniline 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
2-Bromo-5-iodo-4-(trifluoromethyl)anilineに関する追加情報
Recent Advances in the Application of 2-Bromo-5-iodo-4-(trifluoromethyl)aniline (CAS: 1804847-94-6) in Chemical Biology and Pharmaceutical Research
2-Bromo-5-iodo-4-(trifluoromethyl)aniline (CAS: 1804847-94-6) is a halogenated aniline derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, antiviral agents, and radiopharmaceuticals. Its unique structural features, such as the presence of bromine and iodine substituents, make it an attractive building block for cross-coupling reactions, enabling the construction of complex molecular architectures.
Recent studies have highlighted the role of 2-Bromo-5-iodo-4-(trifluoromethyl)aniline in the development of novel kinase inhibitors. Researchers have utilized this compound as a key intermediate in the synthesis of selective inhibitors targeting tyrosine kinases, which are implicated in various cancers. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of this compound in a Suzuki-Miyaura cross-coupling reaction to generate a library of potent EGFR inhibitors with improved selectivity profiles. The trifluoromethyl group in the aniline moiety was found to enhance the metabolic stability of the resulting inhibitors, addressing a common challenge in drug development.
In addition to its applications in kinase inhibitor development, 2-Bromo-5-iodo-4-(trifluoromethyl)aniline has also been employed in the synthesis of antiviral agents. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported the use of this compound as a precursor for the synthesis of broad-spectrum antiviral compounds targeting RNA-dependent RNA polymerases. The iodine substituent in the molecule facilitated efficient radioiodination, enabling the development of radiolabeled analogs for imaging and therapeutic purposes. This dual functionality underscores the compound's potential in theranostic applications.
The synthetic utility of 2-Bromo-5-iodo-4-(trifluoromethyl)aniline extends to the field of radiopharmaceuticals. Researchers have exploited the presence of both bromine and iodine atoms for isotopic exchange reactions, allowing for the preparation of radiohalogenated compounds for positron emission tomography (PET) imaging. A 2024 study in the Journal of Labelled Compounds and Radiopharmaceuticals detailed a novel methodology for the rapid incorporation of fluorine-18 into the trifluoromethyl group, opening new avenues for the development of PET tracers with enhanced pharmacokinetic properties.
Despite its promising applications, challenges remain in the large-scale synthesis and handling of 2-Bromo-5-iodo-4-(trifluoromethyl)aniline. Recent efforts have focused on optimizing its synthetic routes to improve yield and purity while minimizing environmental impact. A 2023 publication in Green Chemistry described a sustainable approach to the synthesis of this compound using catalytic halogenation methods, reducing the reliance on hazardous reagents. These advancements are expected to facilitate broader adoption of this valuable intermediate in pharmaceutical research.
Looking ahead, the unique properties of 2-Bromo-5-iodo-4-(trifluoromethyl)aniline position it as a key player in the development of next-generation therapeutics. Ongoing research is exploring its potential in targeted drug delivery systems and as a scaffold for the development of bifunctional molecules. As synthetic methodologies continue to evolve, this compound is likely to find even broader applications in chemical biology and drug discovery, making it an important focus area for researchers in the field.
1804847-94-6 (2-Bromo-5-iodo-4-(trifluoromethyl)aniline) 関連製品
- 1227565-01-6(6-Chloro-5-(4-fluorophenyl)picolinaldehyde)
- 2839158-36-8(2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride)
- 499769-88-9((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid)
- 1805899-70-0(4-(1-Bromo-2-oxopropyl)-2-(chloromethyl)mandelic acid)
- 38956-79-5(3-Hydrazinyl-6-methylpyridazine)
- 1693995-28-6(4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylpropyl)-5-methyl-)
- 392236-83-8(3,4,5-trimethoxy-N-{naphtho1,2-d1,3thiazol-2-yl}benzamide)
- 922054-31-7(4-tert-butyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)
- 2229362-18-7(2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid)
- 2138415-94-6(1-Isoquinolinemethanamine, N-ethyl-5,6,7,8-tetrahydro-)




